molecular formula C6H7N3O2 B12437476 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid

4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12437476
M. Wt: 153.14 g/mol
InChI Key: OMDHLBCOZZZQIC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 1547004-36-3) is a high-purity heterocyclic building block designed for research and development, particularly in medicinal chemistry. This compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and coordination with metal ions . The primary research application of this chemical is as a key synthetic intermediate in the construction of more complex molecules. The 1,2,4-triazole ring system is a prominent pharmacophore found in compounds with a broad spectrum of documented biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . Its carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Handling should be conducted in accordance with good laboratory practices. Refer to the Safety Data Sheet for detailed hazard information . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-cyclopropyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)5-8-7-3-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11)

InChI Key

OMDHLBCOZZZQIC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with ethyl cyanoacetate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that retain the core triazole structure .

Scientific Research Applications

The search results do not contain information regarding applications of "4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid." However, the search results do provide information on the uses of related compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.

1,2,3-Triazoles

  • Synthesis: 1,2,3-triazole carboxylic acids can be prepared in one step by treating an azide with a β-ketoester in the presence of a base .
  • Pharmaceuticals: 1,2,3-triazole compounds are precursors for antibiotics, antiallergics, antimetastasis agents, anticonvulsants, and antidepressants .

1,2,4-Triazoles

  • Antibacterial Agents: Research indicates significant antibacterial activity of the 1,2,4-triazole core, and many ciprofloxacin derivatives possess higher antibacterial activity than ciprofloxacin itself against both Gram-positive and Gram-negative species .
  • Antimicrobial Efficacy: Certain clinafloxacin-triazole hybrids exhibit good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . For example, one compound with a 2,4-difluoro group at the phenyl ring showed potent antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Ciprofloxacin Hybrids: Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have demonstrated higher potency against MRSA than vancomycin and ciprofloxacin .
  • Molecular Targets: Studies of 1,2,4-triazole-ciprofloxacin hybrids reveal enhanced activity against Gram-positive and Gram-negative bacteria compared to ciprofloxacin, with toxic concentrations much higher than those required for antibacterial effects . Enzymatic studies suggest that these compounds have different preferences for primary and secondary molecular targets than ciprofloxacin .
  • Inhibitory Effects: Certain ciprofloxacin derivatives have demonstrated a distinct inhibitory effect against planktonic and biofilm-embedded cells of Haemophilus influenzae and Haemophilus parainfluenzae .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit enzymes like α-glucosidase, which is a target for the treatment of Type 2 Diabetes Mellitus .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Reference
1-(2,6-Dichlorophenyl)-5-isopropyl-1H-1,2,4-triazole-3-carboxylic acid 2,6-Dichlorophenyl, isopropyl Hypoxia-inducible factor (HIF) inhibition
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives 5-Phenyl, 3-pyridyl Anti-inflammatory
1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) methyl)-1H-1,2,4-triazole-3-carboxylic acid Oxadiazole ring fusion Antibacterial
5-Substituted 1,2,4-triazole-3-carboxylic acid amides (e.g., 4e, 4m) Variable carboxamide groups Anticancer (EGFR/CDK-4 inhibition)
5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 4-Nitrophenyl, cyclopropyl Not explicitly reported

Key Observations :

  • However, bulky aromatic groups (e.g., 2,6-dichlorophenyl in Compound 6 ) may reduce solubility.
  • Electron-Withdrawing Effects : Nitrophenyl substituents (e.g., in ) introduce strong electron-withdrawing effects, which may alter reactivity or binding affinity compared to the electron-neutral cyclopropyl group in the target compound .

Biological Activity

4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a cyclopropyl group and a carboxylic acid functional group. Its unique structural characteristics contribute to its biological interactions and reactivity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated various derivatives of triazole compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated enhanced activity compared to traditional antibiotics like ciprofloxacin. For instance, one derivative showed an inhibitory effect on Pseudomonas aeruginosa that was approximately nine times stronger than ciprofloxacin at lower concentrations .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Comparison to Ciprofloxacin
Derivative APseudomonas aeruginosa0.59x stronger
Derivative BKlebsiella pneumoniae0.218x stronger
Derivative CStaphylococcus aureus0.018x stronger

Antifungal Activity

The compound also displays antifungal properties, particularly against pathogenic fungi such as Candida albicans. In vitro studies have shown that triazole derivatives can exhibit antifungal activity significantly greater than fluconazole, with some compounds demonstrating MIC values as low as 0.0156 µg/mL against various fungal strains .

Table 2: Antifungal Activity of Triazole Derivatives

CompoundTarget FungusMIC (µg/mL)Comparison to Fluconazole
Compound XCandida albicans0.015616x more potent
Compound YCryptococcus neoformans0.0009764x more potent

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets. The triazole ring can bind to metal ions in enzymes, affecting their catalytic activity. Additionally, the carboxylic acid group may facilitate hydrogen bonding with biological macromolecules, enhancing the compound's affinity for its targets.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Resistance : A study focused on the effectiveness of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from the triazole framework exhibited antibacterial activity significantly surpassing that of conventional treatments like vancomycin .
  • Broad Spectrum Activity : Another investigation assessed a series of triazole derivatives for their broad-spectrum antimicrobial properties. Results indicated that modifications in the substituents on the triazole ring could lead to enhanced activity against both bacterial and fungal pathogens .

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